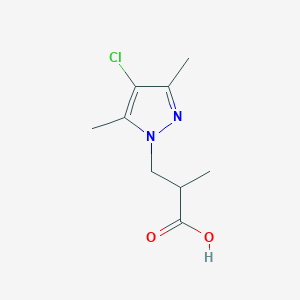

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Description

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a pyrazole-containing carboxylic acid derivative. Its structure features a 4-chloro-3,5-dimethyl-substituted pyrazole ring attached to a 2-methylpropanoic acid moiety. The chloro and methyl substituents on the pyrazole ring likely influence its electronic and steric properties, impacting reactivity and biological activity .

Properties

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-5(9(13)14)4-12-7(3)8(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKDQYHGSMTKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C(=O)O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with a suitable propanoic acid derivative. One common method involves the nucleophilic addition of the pyrazole to a halogenated propanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-chloro-3,5-dimethyl-1H-pyrazole exhibit significant anticancer properties. A study highlighted the synthesis of pyrazole derivatives that showed promising results against various cancer cell lines, suggesting that the incorporation of this moiety can enhance the efficacy of anticancer agents .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that pyrazole derivatives can inhibit certain kinases involved in cancer progression. The mechanism typically involves the binding of the pyrazole ring to the active site of the enzyme, thereby blocking its function .

Agricultural Science

Herbicide Development

The unique properties of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid have led to its exploration as a potential herbicide. Research has demonstrated that compounds containing the pyrazole structure can effectively inhibit weed growth by disrupting metabolic pathways in plants .

Pesticide Formulations

In addition to herbicides, this compound has been evaluated for use in pesticide formulations. Its ability to target specific pests while minimizing impact on non-target species makes it a candidate for environmentally friendly pest control solutions .

Material Science

Synthesis of Functional Materials

The pyrazole derivative has been utilized in the synthesis of novel materials with specific functionalities. For instance, it has been incorporated into polymers and composites to enhance their thermal stability and mechanical properties. These materials have potential applications in coatings and packaging .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit unique electronic and optical properties, making them suitable for applications in sensors and catalysts .

Case Study 1: Anticancer Compound Development

A recent study focused on synthesizing a series of pyrazole-based compounds and evaluating their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, suggesting their potential as lead compounds for drug development.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12 | MCF-7 |

| Compound B | 8 | MDA-MB-231 |

Case Study 2: Herbicide Efficacy

In agricultural trials, a formulation based on 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid was tested against common weeds. The results showed a significant reduction in weed biomass compared to untreated controls.

| Treatment | Biomass Reduction (%) |

|---|---|

| Untreated Control | 0 |

| Herbicide Formulation | 75 |

Mechanism of Action

The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrazole Derivatives with Propanoic Acid Backbones

(a) 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic Acid

- Structure: Lacks the 4-chloro substituent and 2-methyl group on the propanoic acid chain.

(b) 2-Amino-3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid

- Structure: Substitutes the 4-chloro group with a 4-ethyl group and includes an amino substituent on the propanoic acid chain (CAS 1247439-46-8) .

- Application : Serves as a pharmaceutical intermediate.

- Key Difference: The ethyl group introduces steric bulk and lipophilicity, while the amino group increases basicity, contrasting with the carboxylic acid’s acidity in the target compound.

(c) 3-[2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic Acid

- Structure : Features a fused pyrazolo-pyridine ring system and a trifluoromethyl group .

- Application : Likely explored for bioactive properties due to the electron-withdrawing trifluoromethyl group.

- Key Difference : The fused ring system and trifluoromethyl substituent enhance metabolic stability but complicate synthesis compared to the simpler pyrazole in the target compound.

Agrochemical Propanoic Acid Derivatives

(a) Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)

- Structure: Contains a phenoxy-pyridine moiety instead of a pyrazole .

- Application : Herbicide targeting acetyl-CoA carboxylase in grasses.

- Key Difference: The phenoxy-pyridine system enables selective herbicidal activity, whereas pyrazole derivatives like the target compound may have divergent biological targets.

(b) Fluazifop (2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)

Pharmaceutical Intermediates

(a) Elafibranor Intermediate ((E)-2-(2,6-Dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic Acid)

- Structure: Shares the 2-methylpropanoic acid backbone but incorporates a thioether-substituted phenyl group .

- Application: Intermediate for Elafibranor, a drug targeting metabolic disorders.

Biological Activity

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound that has garnered interest in various fields, including pharmacology and biochemistry. Its unique structural features contribute to its biological activity, making it a subject of study for potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H14ClN2O2

- Molecular Weight : 188.67 g/mol

- IUPAC Name : 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

- CAS Number : 374913-86-7

The compound features a pyrazole ring substituted with chlorine and methyl groups, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Anti-inflammatory Properties

Research indicates that compounds with similar pyrazole structures exhibit anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in activated microglial cells, suggesting a potential neuroprotective effect against neuroinflammation .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. In particular, it has been noted as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could have implications for treating metabolic disorders such as obesity and dyslipidemia .

3. Antioxidant Activity

Compounds containing pyrazole moieties have shown antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

The mechanisms through which 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid exerts its biological effects include:

- Inhibition of Pro-inflammatory Cytokines : By targeting signaling pathways like NF-kB and MAPK, the compound can reduce the expression of inflammatory markers.

- Metabolic Regulation : By inhibiting ACC, the compound alters lipid metabolism, which may lead to reduced fat accumulation and improved metabolic profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling a substituted pyrazole precursor (e.g., 4-chloro-3,5-dimethylpyrazole) with a propanoic acid derivative. Key steps include:

- Alkylation : Reacting the pyrazole with methylpropanoic acid esters under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Acid Hydrolysis : Converting the ester intermediate to the carboxylic acid using HCl or H₂SO₄ in refluxing ethanol .

- Critical Parameters : Solvent polarity (DMF vs. THF), temperature control (±5°C), and stoichiometric ratios (1:1.2 pyrazole:ester) significantly impact purity (≥95% by HPLC) and yield (60–75%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify substituents on the pyrazole ring (e.g., chloro and methyl groups at positions 4, 3, and 5) and the propanoic acid backbone. Key signals:

- Pyrazole C-Cl: δ ~145 ppm in ¹³C NMR .

- Propanoic acid COOH: δ ~12.5 ppm (¹H, broad) and δ ~175 ppm (¹³C) .

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and pyrazole ring (C=N stretch ~1600 cm⁻¹) .

- LC-MS : Validate molecular weight (theoretical m/z: 259.7 [M+H]⁺) and detect impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chloro-3,5-dimethylpyrazole moiety influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The 3,5-dimethyl groups limit accessibility to the pyrazole N-1 position, favoring reactions at the less hindered C-4 chloro site. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) .

- Electronic Effects : The electron-withdrawing Cl group activates the pyrazole ring for electrophilic substitutions but deactivates it for nucleophilic attacks. DFT calculations (B3LYP/6-31G*) show a LUMO energy of -1.8 eV at C-4, supporting this trend .

- Contradictions : Some studies report unexpected regioselectivity in alkylation (e.g., O- vs. N-alkylation), likely due to solvent polarity effects (aprotic solvents favor N-alkylation) .

Q. What experimental designs are recommended for assessing bioactivity while minimizing confounding variables?

- In Vitro Assay Design :

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, using DMSO controls (<0.1% v/v) to avoid solvent toxicity .

- Target Validation : Pair enzymatic assays (e.g., COX-2 inhibition) with cellular models (e.g., RAW 264.7 macrophages) to confirm mechanistic relevance .

- Statistical Rigor : Use randomized block designs (e.g., split-plot ANOVA) to account for batch-to-batch variability in compound synthesis .

Q. How can contradictions in reported solubility and stability data be resolved?

- Data Reconciliation :

- Solubility : Discrepancies in aqueous solubility (e.g., 2.1 mg/mL vs. 5.4 mg/mL at pH 7.4) may arise from buffer composition (phosphate vs. HEPES) or equilibration time. Use dynamic light scattering (DLS) to detect aggregates .

- Stability : Degradation in acidic conditions (t₁/₂ = 8 hrs at pH 2) vs. stability at pH 7 (t₁/₂ > 72 hrs) suggests protonation of the pyrazole nitrogen accelerates hydrolysis. Validate via accelerated stability studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.